3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 171011-12-4
VCID: VC20913266
InChI: InChI=1S/C18H21N3O/c1-12-7-9-14(10-8-12)20-17(19)15-11-13-5-3-4-6-16(13)21-18(15)22-2/h7-11H,3-6H2,1-2H3,(H2,19,20)
SMILES: CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)-

CAS No.: 171011-12-4

Cat. No.: VC20913266

Molecular Formula: C18H21N3O

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- - 171011-12-4

Specification

CAS No. 171011-12-4
Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
IUPAC Name 2-methoxy-N'-(4-methylphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide
Standard InChI InChI=1S/C18H21N3O/c1-12-7-9-14(10-8-12)20-17(19)15-11-13-5-3-4-6-16(13)21-18(15)22-2/h7-11H,3-6H2,1-2H3,(H2,19,20)
Standard InChI Key KYYQGFLOKXWBND-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N
Canonical SMILES CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator